N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 5. The amide nitrogen is further substituted with a 3-chloro-2-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNIKPSPHNUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural differences among similar compounds lie in the substituents on the oxazole ring, the position of the carboxamide group, and the nature of the aromatic substituents. Below is a comparative analysis:
Table 1: Structural Comparison of N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide and Analogues
Key Differences and Implications
Nesolicaftor retains the 1,2-oxazole core but incorporates an oxadiazole-substituted cyclobutyl group, likely improving target specificity for CFTR modulation .
Methyl groups on the oxazole ring (e.g., 5-methyl in ) could enhance metabolic stability by blocking oxidation sites, whereas phenyl groups (as in the target compound) may increase lipophilicity .
Metabolic Stability: Compounds with labile functional groups, such as esters or unblocked heterocycles, exhibit instability in biological matrices (e.g., plasma instability noted in ). The target compound’s carboxamide group may offer greater stability compared to ester-containing analogs .
Preparation Methods
Synthesis of 3-Phenyl-1,2-oxazole-5-carboxylic Acid
The Robinson-Gabriel cyclization, involving α-acylaminoketones, is a classical method for oxazole synthesis. For the target compound, the precursor α-(benzoylamino)benzoylacetone is cyclized under acidic conditions:
$$
\text{α-(Benzoylamino)benzoylacetone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \quad
$$
Key Considerations :
- Cyclization Agent : Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates dehydration.
- Side Reactions : Overheating may lead to decarboxylation or ring-opening.
Amide Coupling with 3-Chloro-2-methylaniline
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-chloro-2-methylaniline:
$$
\text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Chloro-2-methylaniline}} \text{Target compound} \quad
$$
Optimization Data :
| Step | Reagent/conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, toluene, reflux | 92 | 98 |
| Amide coupling | Et₃N, CH₂Cl₂, 0°C to RT | 85 | 95 |
Synthetic Route 2: Huisgen Cycloaddition for Oxazole Formation
Preparation of Nitrile Oxide Intermediate
A nitrile oxide, generated in situ from benzaldehyde oxime and chloramine-T, undergoes Huisgen cycloaddition with acetylene derivatives:
$$
\text{Benzaldehyde oxime} \xrightarrow{\text{ClNH}_2\text{T}} \text{Nitrile oxide} \xrightarrow{\text{Phenylacetylene}} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid methyl ester} \quad
$$
Advantages :
- High regioselectivity for the 3,5-disubstituted oxazole.
- Mild conditions compatible with ester functionalities.
Ester Hydrolysis and Amide Formation
The methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by amide coupling:
$$
\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound} \quad
$$
Critical Parameters :
- Coupling Agents : EDCl/HOBt or HATU improve efficiency over traditional methods.
- Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes reactivity.
Alternative Pathway: Tandem Amidation-Cyclization
One-Pot Synthesis from Propargylamine Derivatives
A novel approach involves reacting N-(3-chloro-2-methylphenyl)propiolamide with benzoyl chloride in the presence of Cu(I) catalysts:
$$
\text{N-(3-Chloro-2-methylphenyl)propiolamide} + \text{Benzoyl chloride} \xrightarrow{\text{CuI, Base}} \text{Target compound} \quad
$$
Mechanistic Insight :
- Copper-catalyzed alkyne activation enables simultaneous cyclization and amidation.
- Avoids isolation of sensitive intermediates.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| Robinson-Gabriel | Simple reagents, scalable | High-temperature sensitivity | 68 |
| Huisgen Cycloaddition | Regioselective, mild conditions | Requires specialized acetylene | 75 |
| Tandem Amidation-Cyclization | One-pot, fewer steps | Catalyst cost, purification challenges | 80 |
Industrial-Scale Considerations
Solvent and Reagent Selection
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